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molecular formula C18H16BrNO2 B8721104 7-Bromo-3-(4-methoxybenzyl)-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one

7-Bromo-3-(4-methoxybenzyl)-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one

Cat. No. B8721104
M. Wt: 358.2 g/mol
InChI Key: JNVXFRQOXASUOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09062028B2

Procedure details

To a suspension of 7-bromo-3-(4-methoxybenzyl)-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one (0.300 g, 0.837 mmol) in 9:1 acetonitrile/water (5.5 mL) was added CAN (0.459 g, 0.837 mmol) at room temperature. After stirring at room temperature overnight, the reaction mixture was quenched with water (10 mL) and adjusted pH to 7-9 by using saturated Na2CO3. The resulting mixture was extracted with EtOAc. The combined organic layer was concentrated and purified by flash chromatography (0 to 50% ethyl acetate:hexanes) to afford the title compound (0.18 g, 95% yield) as a pale yellow solid. LCMS, [M+H]+=237.9. 1H NMR (400 MHz, CDCl3) δ 8.15 (s, 1H), 7.24 (d, J=7.7 Hz, 1H), 7.00 (t, J=7.7 Hz, 1H), 6.69 (d, J=7.7 Hz, 1H), 2.84 (td, J=8.1, 5.2 Hz, 1H), 2.22-2.13 (m, 1H), 1.76 (td, J=9.2, 4.7 Hz, 1H), 0.75 (dd, J=10.0, 5.0 Hz, 1H).
Quantity
5.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.459 g
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]2[CH:4]3[CH2:22][CH:5]3[C:6](=[O:21])[N:7](CC3C=CC(OC)=CC=3)[C:8]=2[CH:9]=[CH:10][CH:11]=1.O=[N+]([O-])[O-].[O-][N+](=O)[O-].[O-][N+](=O)[O-].[O-][N+](=O)[O-].[O-][N+](=O)[O-].[O-][N+](=O)[O-].[Ce+4].[NH4+].[NH4+]>C(#N)C.O>[Br:1][C:2]1[C:3]2[CH:4]3[CH2:22][CH:5]3[C:6](=[O:21])[NH:7][C:8]=2[CH:9]=[CH:10][CH:11]=1 |f:1.2.3.4.5.6.7.8.9,10.11|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
BrC=1C=2C3C(C(N(C2C=CC1)CC1=CC=C(C=C1)OC)=O)C3
Name
Quantity
5.5 mL
Type
solvent
Smiles
C(C)#N.O
Step Two
Name
Quantity
0.459 g
Type
reactant
Smiles
O=[N+]([O-])[O-].[O-][N+]([O-])=O.[O-][N+]([O-])=O.[O-][N+]([O-])=O.[O-][N+]([O-])=O.[O-][N+]([O-])=O.[Ce+4].[NH4+].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with water (10 mL)
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (0 to 50% ethyl acetate:hexanes)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=2C3C(C(NC2C=CC1)=O)C3
Measurements
Type Value Analysis
AMOUNT: MASS 0.18 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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